molecular formula C9H11BrO B1583762 (3-Bromopropoxy)benzene CAS No. 588-63-6

(3-Bromopropoxy)benzene

Cat. No. B1583762
CAS RN: 588-63-6
M. Wt: 215.09 g/mol
InChI Key: NIDWUZTTXGJFNN-UHFFFAOYSA-N
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Description

“(3-Bromopropoxy)benzene” is a chemical compound with the molecular formula C9H11BrO. It is also known by other names such as 1-bromo-3-phenoxypropane, 3-Bromopropyl phenyl ether, and Benzene, (3-bromopropoxy)- .


Molecular Structure Analysis

The molecular structure of “(3-Bromopropoxy)benzene” consists of a benzene ring with a bromopropoxy group attached . The molecular weight is 215.087 Da and the monoisotopic mass is 213.999313 Da .


Physical And Chemical Properties Analysis

“(3-Bromopropoxy)benzene” has a density of 1.3±0.1 g/cm3, a boiling point of 261.8±0.0 °C at 760 mmHg, and a flash point of 96.1±0.0 °C .

Scientific Research Applications

Synthesis of C-Glycosides

(3-Bromopropoxy)benzene: is utilized in the synthesis of C-glycosides , which are compounds where a sugar moiety is linked to another molecule via a carbon atom . These glycosides have potential applications in medicinal chemistry, particularly as antidiabetic and anticancer agents.

Infrared Spectroscopy Studies

The compound’s unique infrared spectrum makes it an interesting subject for spectroscopy studies. Researchers can use its IR spectrum data to understand molecular vibrations and bonding .

Safety and Hazards

“(3-Bromopropoxy)benzene” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

3-bromopropoxybenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11BrO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDWUZTTXGJFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060425
Record name Benzene, (3-bromopropoxy)-
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Molecular Weight

215.09 g/mol
Source PubChem
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Product Name

(3-Bromopropoxy)benzene

CAS RN

588-63-6
Record name (3-Bromopropoxy)benzene
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Record name Benzene, (3-bromopropoxy)-
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Record name (3-Bromopropoxy)benzene
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Record name Benzene, (3-bromopropoxy)-
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Record name Benzene, (3-bromopropoxy)-
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Synthesis routes and methods I

Procedure details

Bromophenol (996 g, 5.76 mmol), bromopropane (790 ml, 8.70 mmol) and tetrabutylammonium hydrogensulfate (19.6 g, 48.9 mmol) were dissolved slowly in 5 L of dimethyl sulfoxide. A solution resulting from dissolving sodium hydroxide (2300 g, 57.6 mmol) in 2300 g of water was dropped slowly. Since heat was generated during the above operation, the solution was added so that the internal temperature was kept at 40-45° C. After stirring at room temperature for 1 hour, the mixture was cooled to 25° C. and then 6.7 L of water was added while keeping at 20-30° C. After addition of 12 L of toluene, 3 L of tetrahydrofuran and 3.3 L of water, phase separation was conducted. The organic layer was washed with 8 L of water, two 4.2 L portions of a 20% brine and 8 L of water. After vacuum concentration, the residue was distilled under reduced pressure to yield p-bromopropoxybenzene (b.p. 96-100° C./4 mmHg, 1182.5 g, Yield 95.5%) as a colorless oily matter.
Name
Quantity
6.7 L
Type
solvent
Reaction Step One
Quantity
996 g
Type
reactant
Reaction Step Two
Quantity
19.6 g
Type
catalyst
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
Quantity
790 mL
Type
catalyst
Reaction Step Two
Quantity
2300 g
Type
reactant
Reaction Step Three
Name
Quantity
2300 g
Type
solvent
Reaction Step Three
Quantity
12 L
Type
reactant
Reaction Step Four
Quantity
3 L
Type
reactant
Reaction Step Four
Name
Quantity
3.3 L
Type
solvent
Reaction Step Four
Yield
95.5%

Synthesis routes and methods II

Procedure details

Phenol (1.0 g, 10.6 mmol) was dissolved in acetone (20 mL). Anhydrous potassium carbonate (7.34 g, 53.1 mmol) and 1,3-dibromopropane (8.58 g, 42.5 mmol) was added to the solution. The reaction mixture was refluxed in an oil bath for 12 h. After the reaction, the potassium carbonate was removed by suction filtration and solvent was removed under reduced pressure to give the crude product which was then purified by column chromatography using ethyl acetate:hexane (3:7) to give product 26 (2.05 g, 90%). 1H NMR (400 MHz, CDCl3) δ 2.24 (m, 2H), 3.54 (t, J=6.4 Hz, 2H), 4.03 (t, J=5.8 Hz, 2H), 6.86 (m, 3H), 7.21 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.34 g
Type
reactant
Reaction Step Two
Quantity
8.58 g
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Bromopropoxy)benzene
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(3-Bromopropoxy)benzene
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(3-Bromopropoxy)benzene
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(3-Bromopropoxy)benzene
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(3-Bromopropoxy)benzene
Reactant of Route 6
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(3-Bromopropoxy)benzene

Q & A

A: (3-Bromopropoxy)benzene acts as an effective end-quenching agent in the living cationic polymerization of isobutylene. [, , ] It reacts with the carbocationic chain end of living PIB, effectively terminating the polymerization and introducing a specific functional group at the polymer terminus. [, ] This process enables the synthesis of well-defined PIBs with controlled molecular weight and targeted functionality. [, ]

A: Research shows that (3-bromopropoxy)benzene plays a crucial role in decoupling coupled polyisobutylene, a side product formed under non-ideal polymerization conditions. [] The reaction effectively reverses the coupling, generating two individual polymer chains, each capped with the alkoxyphenyl functionality derived from (3-bromopropoxy)benzene. [] This decoupling process is highly valuable for achieving desired PIB properties and controlling molecular weight distribution.

ANone: Several factors influence the efficiency of (3-bromopropoxy)benzene in quenching reactions. Research highlights the importance of the following:

  • Catalyst: The choice of Lewis acid catalyst, such as AlCl3 or TiCl4, significantly affects the alkylation rate and regioselectivity of the reaction with (3-bromopropoxy)benzene. []
  • Molar ratio: Using AlCl3 as the catalyst, a (3-bromopropoxy)benzene/AlCl3 molar ratio greater than unity is crucial for achieving quantitative end-capping and avoiding carbocation rearrangement. []
  • Temperature: Lower temperatures generally favor quantitative alkylation. [] Increasing the temperature can lead to undesired carbocation rearrangement and reduced regioselectivity. []
  • Solvent Polarity: While increasing solvent polarity doesn't significantly affect alkylation rates, it can enhance carbocation rearrangement. []

A: Yes, (3-bromopropoxy)benzene has shown potential in the synthesis of other polymers. For instance, it's been successfully employed in preparing telechelic thiol-terminated PIB, which serves as a precursor for polyisobutylene-based polythiourethanes. [] This demonstrates the versatility of (3-bromopropoxy)benzene as a building block for various polymer architectures.

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